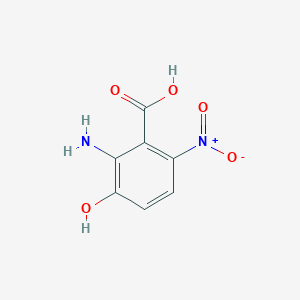

2-Amino-3-hydroxy-6-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

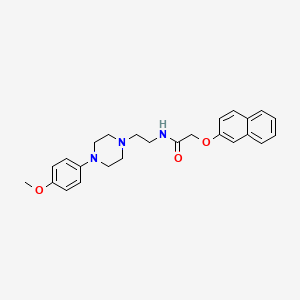

2-Amino-3-hydroxy-6-nitrobenzoic acid is a chemical compound with the molecular formula C7H6N2O4 . It is a derivative of benzoic acid, which has an amino group (-NH2) and a nitro group (-NO2) attached to the benzene ring . This compound is related to the formation of genotoxic compound of dinitrotoluene in rats .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-hydroxy-6-nitrobenzoic acid consists of a benzene ring with an amino group (-NH2), a nitro group (-NO2), and a carboxyl group (-COOH) attached to it . The average mass of the molecule is 182.133 Da and the monoisotopic mass is 182.032761 Da .科学的研究の応用

Acetylcholinesterase Inhibition

2-Amino-3-hydroxy-6-nitrobenzoic acid: and its derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) . AChE plays a crucial role in the hydrolysis of neurotransmitter acetylcholine, making it an important target for treating neurodegenerative disorders such as Alzheimer’s disease. Several compounds derived from this molecule have shown inhibitory activity against AChE, with nanomolar to micromolar IC50 values. Notably, N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide demonstrated strong inhibitory activity, outperforming established drugs like donepezil and tacrine .

Antioxidant Properties

In addition to AChE inhibition, 2-Amino-3-hydroxy-6-nitrobenzoic acid exhibits antioxidant activity. In vitro assays, such as the DPPH radical scavenging assay, revealed that certain derivatives possess antioxidant potential comparable to or even higher than ascorbic acid. These properties make them promising candidates for combating oxidative stress-related conditions .

Metal Complexes and Bioactivity

The compound’s metal complexes have also been investigated. For instance, the Cu(II) complex formed with 3-nitro-4-aminobenzoic acid (a related compound) was studied. Researchers explored its structure using element analysis, IR- and UV-spectroscopy, and Hirshfeld surface analysis. Additionally, molecular docking studies assessed its bioactivity .

Antimicrobial Activity

Dibenzoic acid and its cadmium salt derivatives, which share structural similarities with our compound, demonstrated efficient antimicrobial action against bacterial strains. These derivatives were compared favorably to established antibiotics like ciprofloxacin and miconazole .

Photophysical Properties

Researchers have also investigated the photophysical properties of related compounds. For instance, n → π* transitions were observed due to the influence of the nitro group on the pairing of unshared electron pairs .

Potential Drug Development

Considering the pharmacophore model proposed for AChE inhibition and the favorable ADMET properties predicted for these compounds, they hold promise as potential oral antineurodegenerative agents. Further studies are needed to explore their full therapeutic potential .

Safety and Hazards

2-Amino-3-hydroxy-6-nitrobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

特性

IUPAC Name |

2-amino-3-hydroxy-6-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c8-6-4(10)2-1-3(9(13)14)5(6)7(11)12/h1-2,10H,8H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLOPKSFOYISMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-hydroxy-6-nitrobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)

![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)

![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)

![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)